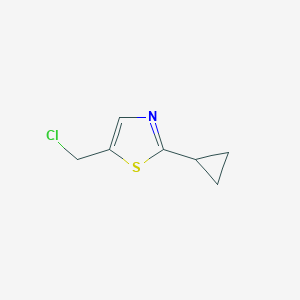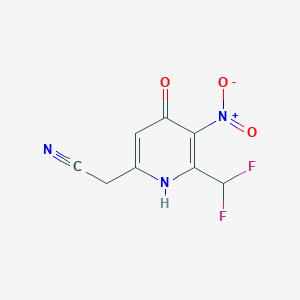
2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile is a chemical compound that features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, a nitro group, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile typically involves multiple steps, starting from commercially available precursorsThese reactions can be carried out using various reagents such as difluorocarbene precursors or difluoromethyl halides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in the formation of amines .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitro group may participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-carboxamide
- 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-methyl ester
- 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-ethyl ester
Uniqueness
2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile is unique due to the presence of the acetonitrile group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Additionally, the combination of the difluoromethyl and nitro groups imparts distinct physicochemical properties that differentiate it from similar compounds .
Propriétés
Formule moléculaire |
C8H5F2N3O3 |
|---|---|
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
2-[6-(difluoromethyl)-5-nitro-4-oxo-1H-pyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H5F2N3O3/c9-8(10)6-7(13(15)16)5(14)3-4(12-6)1-2-11/h3,8H,1H2,(H,12,14) |
Clé InChI |
VEXUCVJLBOSQID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C(C1=O)[N+](=O)[O-])C(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
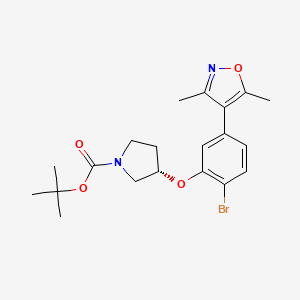
![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)

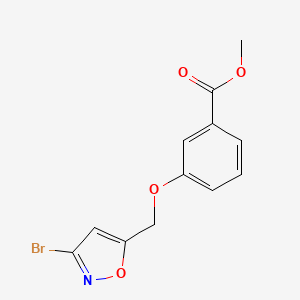
![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)
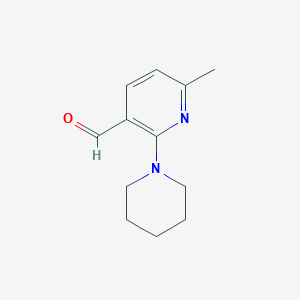
![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)

![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)
